o-(Benzyloxy)anisole
Description
o-(Benzyloxy)anisole (IUPAC: 2-(benzyloxy)-1-methoxybenzene) is a substituted anisole derivative featuring a benzyloxy group (-OCH₂C₆H₅) in the ortho position relative to the methoxy group (-OCH₃) on the benzene ring. This compound combines the electronic and steric effects of both substituents, influencing its physicochemical properties and reactivity. The benzyloxy group enhances hydrophobicity (logP ~3.5 estimated) compared to anisole (logP 2.10) , and its ortho substitution likely reduces symmetry, affecting melting points and phase transitions .
Properties
CAS No. |
835-79-0 |
|---|---|
Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1-methoxy-2-phenylmethoxybenzene |
InChI |
InChI=1S/C14H14O2/c1-15-13-9-5-6-10-14(13)16-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
InChI Key |
MNELLQACUSWKSP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCC2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=CC=C1OCC2=CC=CC=C2 |
Other CAS No. |
835-79-0 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural Features of o-(Benzyloxy)anisole and Analogs
Physicochemical Properties
- Hydrophobicity: The benzyloxy group in this compound increases logP compared to anisole (logP 2.10 vs. estimated ~3.5), aligning with trends in benzyloxy-substituted acids (e.g., 10-(benzyloxy)-10-oxodecanoic acid) .
- Melting Points : Ortho-substituted anisoles (e.g., o-nitroanisole) often exhibit lower melting points than para isomers due to reduced symmetry. For example, o-nitroanisole melts at ~10°C, while p-nitroanisole melts at ~54°C .
- Phase Behavior : Terminal benzyloxy groups in liquid crystals (e.g., compounds In in ) induce smectic phases at higher temperatures compared to thioether or trifluoromethyl analogs, suggesting similar bulky substituents in this compound may influence mesophase stability.
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